3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one
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Description
3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one, also known as 3-FB-Pyr, is an organic compound belonging to the class of compounds known as pyridones. It is an important building block in organic synthesis and has been used in a variety of applications, including medicinal chemistry, materials science, and catalysis. 3-FB-Pyr has been studied extensively in the laboratory and has been found to have a wide range of potential applications due to its unique properties.
Scientific Research Applications
- Background : The pyrimidine moiety, found in 3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one, is a privileged structure in medicinal chemistry . Researchers have explored its anti-fibrotic properties.
- Pyrimidine derivatives, including 3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one, have been reported to possess antimicrobial activity . Further studies could explore their efficacy against specific pathogens.
- Similar to antimicrobial properties, pyrimidine-based compounds often exhibit antiviral effects . Investigating the antiviral activity of this compound could be valuable.
- Pyrimidine derivatives have shown promise as antitumor agents . Researchers might explore the impact of 3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one on cancer cell lines.
- Pyrimidine-containing compounds have diverse effects, including anti-inflammatory, antioxidant, and enzyme inhibition properties . Investigate whether this compound shares similar characteristics.
- The pyrimidine core is essential for constructing libraries of bioactive compounds . Researchers can explore its use in chemical biology studies.
Anti-Fibrosis Activity
Antimicrobial Properties
Antiviral Potential
Antitumor Activity
Other Biological Activities
Chemical Biology Applications
properties
IUPAC Name |
3-bromo-1-[(3-fluorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-11-5-2-6-15(12(11)16)8-9-3-1-4-10(14)7-9/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXCLGHUILWWCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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